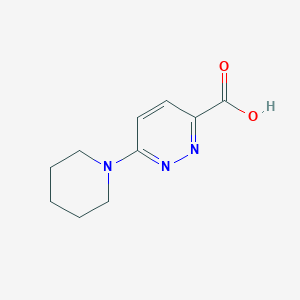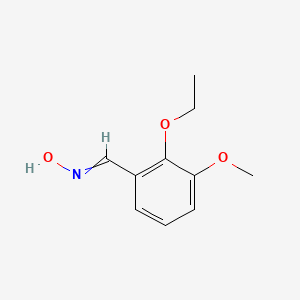![molecular formula C8H7ClN2 B1321240 4-氯-2-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 307951-53-7](/img/structure/B1321240.png)
4-氯-2-甲基-1H-吡咯并[2,3-b]吡啶
描述
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported a yield of 71% as a yellow solid . The synthesis process involved various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 4-position and a methyl group at the 2-position . The empirical formula is C8H7ClN2 and the molecular weight is 166.61 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps . These reactions often involve the formation of new bonds and the breaking of existing ones .Physical And Chemical Properties Analysis
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a solid compound . Its physical and chemical properties are determined by its molecular structure and the nature of the atoms and bonds within the molecule .科学研究应用
Diabetes Management and Cardiovascular Diseases
The compound 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been noted for its potential application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Biochemical Research
This chemical is used as a biochemical reagent that can serve as a biological material or organic compound for life science-related research .
Electronic Structure Analysis
The compound’s charge density distribution has been studied using high-resolution X-ray diffraction data. This kind of analysis is crucial for understanding the electronic structure of molecules .
Cancer Treatment
There is evidence that 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives can inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds have shown significant inhibition of migration and invasion of cancer cells .
Drug Design and Optimization
The motif of 1H-pyrrolo[2,3-b]pyridine is used as a hinge binder in the design of novel FGFR inhibitors, which are important in the development of new drugs .
Indole Derivative Synthesis
Indole derivatives, which include this compound, are increasingly being used for their biologically active properties in treating cancer cells, microbes, and various disorders in the human body .
作用机制
Target of Action
This compound is a unique chemical provided to early discovery researchers for experimental purposes
Mode of Action
It’s known that the compound has a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
It has been shown to reduce the migration and invasion abilities of 4t1 cells , suggesting it may impact pathways related to cell migration and invasion.
Result of Action
It has been shown to significantly reduce the migration and invasion abilities of 4t1 cells , suggesting it may have potential anti-cancer properties.
未来方向
The future directions for research on 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their potential as therapeutic agents, particularly in the context of cancer therapy . Further studies could also investigate the optimization of their synthesis process .
属性
IUPAC Name |
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCAZVVESRXGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610613 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
307951-53-7 | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-METHYL-7-AZAINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)



![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)



